REACTION_CXSMILES
|
C[O:2][C:3](=[O:18])[CH:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N:13]2[CH:17]=[N:16][N:15]=[N:14]2)[CH:8]=1)[CH3:5].[Li+].[OH-].O1CCOCC1>>[N:13]1([C:9]2[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=2)[O:6][CH:4]([CH3:5])[C:3]([OH:18])=[O:2])[CH:17]=[N:16][N:15]=[N:14]1 |f:1.2|
|
Name
|
2-(3-tetrazol-1-yl-phenoxy)-propionic acid methyl ester
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
COC(C(C)OC1=CC(=CC=C1)N1N=NN=C1)=O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 25 mL round-bottom flask equipped with a magnetic stir bar
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3× EtOAc (25 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C=1C=C(OC(C(=O)O)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230.3 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |